molecular formula C7H12N2O2S B7544863 N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

Cat. No. B7544863
M. Wt: 188.25 g/mol
InChI Key: JORGYNDOMPQOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide, also known as DOTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOTMA is a thiazolidinone derivative that is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is not fully understood. However, it is believed that N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide interacts with the negatively charged cell membrane and forms a complex with the DNA, facilitating its uptake into the target cells. N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to enhance the transfection efficiency of various gene delivery vectors by facilitating the endosomal escape of the DNA.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has low toxicity and is well-tolerated in vivo. It has been shown to have minimal effects on the immune system and does not induce significant inflammatory responses. N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has also been shown to have minimal effects on the liver and kidney function.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has several advantages as a gene delivery vector, including its high transfection efficiency, low toxicity, and ability to facilitate endosomal escape. However, it has some limitations, including its susceptibility to degradation in the presence of serum, which limits its use in vivo. Additionally, N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has limited stability in solution and requires careful handling and storage.

Future Directions

Future research on N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide could focus on developing more stable formulations for in vivo use, improving its transfection efficiency, and exploring its potential applications in other fields such as cancer therapy and regenerative medicine. Additionally, further studies could investigate the mechanism of action of N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide and its interactions with the cell membrane and DNA.

Synthesis Methods

N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide can be synthesized through a simple and efficient method using N,N-dimethylacetamide as a starting material. The synthesis involves the reaction of N,N-dimethylacetamide with 4-thioisocyanatoacetophenone in the presence of a base such as triethylamine. The reaction yields N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide as a white solid with a high yield of up to 90%.

Scientific Research Applications

N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been extensively studied for its potential applications in various fields such as drug delivery, gene therapy, and imaging. N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is widely used as a cationic lipid in liposome-based gene delivery systems due to its high transfection efficiency and low toxicity. It has also been used in the development of imaging agents for magnetic resonance imaging (MRI) and computed tomography (CT) due to its ability to chelate metal ions.

properties

IUPAC Name

N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c1-8(2)6(10)3-9-5-12-4-7(9)11/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORGYNDOMPQOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CSCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

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